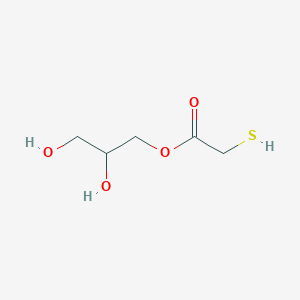

Glyceryl monothioglycolate

Description

Properties

IUPAC Name |

2,3-dihydroxypropyl 2-sulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c6-1-4(7)2-9-5(8)3-10/h4,6-7,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGJSOZYUGJVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC(=O)CS)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873439 | |

| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless viscous liquid with a mild sulfurous odor; [Lanza Research MSDS] | |

| Record name | Glyceryl monothioglycolate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/836 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30618-84-9, 68148-42-5 | |

| Record name | Glyceryl monothioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030618849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyceryl 1-thioglycolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068148425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-mercapto-, monoester with 1,2,3-propanetriol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dihydroxypropyl 2-sulfanylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercaptoacetic acid, monoester with propane-1,2,3-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERYL 1-THIOGLYCOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A100Y3J61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monothioglycolate (GMTG), the monoester of thioglycolic acid and glycerin, is a key active ingredient in cosmetic and pharmaceutical formulations, primarily utilized for its reducing properties on keratin (B1170402) structures.[1][2] This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, intended to support researchers, scientists, and professionals in drug development. The document details the prevalent synthesis methodology, outlines purification techniques, presents available quantitative data, and provides illustrative diagrams of the chemical processes involved.

Introduction

This compound (CAS No. 30618-84-9) is an organic compound widely recognized for its application in hair waving and straightening formulations.[1] Its mechanism of action involves the cleavage of disulfide bonds in keratin, the primary protein in hair, allowing for the temporary alteration of the hair's shape.[1] First developed in the 1970s as a gentler alternative to other reducing agents, "acid perms" based on this compound operate at a lower pH and without the release of ammonia.[2]

The synthesis of this compound is primarily achieved through the esterification of thioglycolic acid with glycerol (B35011). However, the resulting product is typically a complex reaction mixture rather than a pure compound, containing mono-, di-, and triesters, as well as unreacted starting materials. The purification of this compound presents a significant challenge due to the similar physicochemical properties of the components in the reaction mass. This guide will delve into the established methods for its synthesis and the techniques employed for its purification.

Synthesis of this compound

The industrial production of this compound is predominantly carried out via the direct esterification of thioglycolic acid and glycerol. This reaction is typically catalyzed by a strong acid.

Reaction Principle

The synthesis is a reversible esterification reaction where a carboxylic acid (thioglycolic acid) reacts with an alcohol (glycerol) to form an ester (this compound) and water. To drive the equilibrium towards the product side, water is often removed as it is formed.

Reaction: Thioglycolic Acid + Glycerol ⇌ this compound + Water

Key Reaction Parameters

Several factors influence the yield and composition of the final product:

-

Reactant Molar Ratio: The ratio of glycerol to thioglycolic acid is a critical parameter affecting the distribution of mono-, di-, and triesters in the final product. An excess of glycerol can favor the formation of the monoester.

-

Catalyst: Strong acids such as sulfuric acid and p-toluenesulfonic acid are commonly used as catalysts to accelerate the rate of esterification.

-

Temperature: The reaction is typically conducted at elevated temperatures, generally in the range of 80-120°C, to achieve a reasonable reaction rate.[3]

-

Reaction Time: The duration of the reaction influences the extent of conversion and the product distribution.

-

Water Removal: Continuous removal of water, for instance, through azeotropic distillation, can significantly increase the yield of the ester.

Experimental Protocol: Esterification of Glycerol with Thioglycolic Acid

The following protocol is a generalized procedure based on established principles of esterification for the synthesis of this compound. Specific parameters may require optimization for desired product specifications.

Materials:

-

Glycerol

-

Thioglycolic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (B28343) (for azeotropic water removal, optional)

Equipment:

-

Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus with a condenser

-

Heating mantle

-

Vacuum source (for optional vacuum distillation)

Procedure:

-

Charge the reaction flask with glycerol and thioglycolic acid. The molar ratio should be optimized based on the desired product composition (e.g., a molar excess of glycerol to favor monoester formation).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.5-2% by weight of reactants).

-

If employing azeotropic distillation, add toluene to the reaction mixture.

-

Assemble the Dean-Stark apparatus and condenser.

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100-120°C).

-

Continuously remove the water formed during the reaction via the Dean-Stark trap.

-

Monitor the reaction progress by analyzing samples for the content of thioglycolic acid or the formation of the ester.

-

Once the desired conversion is achieved, cool the reaction mixture.

-

The crude product is a mixture that can be used directly in some applications or subjected to further purification.

Purification of this compound

The purification of this compound from the complex reaction mixture is challenging. The commercial product is often the direct reaction mass. However, for applications requiring higher purity, several techniques can be employed.

Vacuum Distillation

Vacuum distillation is a common method used to separate components with high boiling points. By reducing the pressure, the boiling points of the compounds are lowered, minimizing thermal decomposition. This technique can be used to separate unreacted glycerol and other lower-boiling impurities from the desired glyceryl esters. However, due to the similar boiling points of the mono-, di-, and triesters, achieving a high-purity separation of just the monoester by distillation is difficult.

Ion-Exchange Chromatography

Ion-exchange chromatography can be utilized to remove charged impurities, such as the acidic catalyst and unreacted thioglycolic acid. A basic ion-exchange resin can be used to bind these acidic components, allowing the neutral esters to pass through.

Generalized Ion-Exchange Purification Protocol:

-

Dissolve the crude reaction mixture in a suitable solvent.

-

Pack a chromatography column with a basic ion-exchange resin.

-

Equilibrate the column with the chosen solvent.

-

Load the dissolved crude product onto the column.

-

Elute the glyceryl esters with the solvent, collecting the fractions.

-

The bound acidic impurities can be subsequently removed from the resin by washing with an appropriate acidic or high-salt solution.

Quantitative Data

The composition of commercial this compound can vary. The following table summarizes typical specifications for a technical grade product.

| Parameter | Specification | Reference |

| Purity (as total esters) | ≥ 82.0% | [4] |

| Free Thioglycolic Acid | ≤ 2.0% | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action on Keratin

Caption: Mechanism of this compound on the disulfide bonds of keratin.

Conclusion

The synthesis of this compound via acid-catalyzed esterification of glycerol and thioglycolic acid remains the primary industrial method of production. The resulting product is a complex mixture, and while purification methods such as vacuum distillation and ion-exchange chromatography can be employed to increase the purity, commercial formulations often utilize the direct reaction mass. For researchers and professionals in drug development, a thorough understanding of the synthesis parameters and purification challenges is crucial for developing formulations with consistent quality and efficacy. Further research into optimizing reaction conditions and developing more efficient purification protocols could lead to the production of higher purity this compound for specialized applications.

References

- 1. US20100148117A1 - Method of making glycerol monoesters - Google Patents [patents.google.com]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US20020086039A1 - New cosmetic, personal care, cleaning agent, and nutritional supplement compositions and methods of making and using same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monothioglycolate (GMT), a monoester of thioglycolic acid and glycerol (B35011), is a versatile molecule with established applications in cosmetology and emerging potential in pharmaceutical sciences. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for their determination, and an exploration of its mechanisms of action and potential therapeutic applications. Quantitative data are presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Chemical and Physical Properties

This compound is a colorless to pale yellow, transparent oily liquid with a characteristic sulfurous odor.[1][2] Its chemical structure consists of a glycerol backbone esterified with thioglycolic acid, rendering it amphiphilic.[1][2] This section summarizes its key physicochemical properties.

Identification and General Properties

| Property | Value | Source(s) |

| Chemical Name | 2,3-dihydroxypropyl 2-sulfanylacetate | [3] |

| Synonyms | Glyceryl thioglycolate, Glycerol monomercaptoacetate | [4][5] |

| CAS Number | 30618-84-9 | [4][5] |

| Molecular Formula | C₅H₁₀O₄S | [] |

| Molecular Weight | 166.20 g/mol | [] |

| Appearance | Colorless to pale yellow transparent oily liquid | [1][2] |

| Odor | Faint sulfurous, characteristic of thiols | [2] |

Physicochemical Data

The following table presents a compilation of quantitative physicochemical data from various sources. Discrepancies in reported values may be attributed to different experimental conditions and sample purities.

| Property | Value(s) | Source(s) |

| Density | 1.34 g/cm³ | [] |

| 1.315 g/cm³ (at 20 °C) | ||

| Melting Point | -10 °C | [] |

| Boiling Point | 218 °C | [] |

| 244 °C (at 101,325 Pa) | ||

| Flash Point | 171.4 °C | [4] |

| Water Solubility | 1000 g/L (at 20 °C) | |

| Soluble in water and ethanol | [1][2] | |

| pKa | 8.4 (at 20 °C) | |

| logP (o/w) | -0.799 (estimated) | |

| 0.45 (at 22 °C) | ||

| Refractive Index | 1.524 | [4] |

| 1.59 | [3] | |

| Vapor Pressure | 0.001 Pa (at 25 °C) |

Synthesis and Mechanism of Action

Synthesis

This compound is synthesized via the esterification of glycerol with thioglycolic acid.[2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water.[2] Industrial synthesis is conducted under controlled temperatures, generally between 80–120 °C, to prevent the degradation of the thiol group.[2]

Mechanism of Action on Keratin (B1170402)

The primary application of this compound in cosmetics is for hair perming and straightening.[1][2] Its mechanism of action involves the reduction of disulfide bonds within the keratin protein structure of hair. The thiol group (-SH) on GMT acts as a reducing agent, cleaving the disulfide bridges (-S-S-) that maintain the hair's shape. This allows the hair to be physically reshaped. Subsequently, an oxidizing agent is applied to reform the disulfide bonds in the new configuration, setting the desired style.[7][8]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Exploring antiviral and anti-inflammatory effects of thiol drugs in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dormer.com [dormer.com]

- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

Glyceryl monothioglycolate mechanism of disulfide bond reduction

An In-Depth Technical Guide on the Core Mechanism of Disulfide Bond Reduction by Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GMTG) is a thiol-based reducing agent predominantly utilized in the cosmetics industry for the cleavage of disulfide bonds in keratin, the primary protein constituent of hair. Its application in "acid" permanent waves highlights its efficacy in modifying protein structure under milder pH conditions compared to more alkaline agents. This technical guide provides a detailed examination of the mechanism, kinetics, and thermodynamics of disulfide bond reduction by GMTG. It further outlines experimental protocols for the quantitative analysis of this reaction and presents visual representations of the core chemical pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals who may leverage this chemistry for applications including protein biochemistry, drug delivery, and materials science.

Introduction

The disulfide bond (R-S-S-R'), formed by the oxidation of two thiol groups, is a critical covalent linkage that stabilizes the tertiary and quaternary structures of many proteins. The cleavage of these bonds is a fundamental process in protein chemistry, with implications ranging from protein folding and denaturation to the activation of certain therapeutic agents. This compound (GMTG) is a mercaptoacetic acid monoester of glycerol (B35011) that serves as a potent reducing agent for disulfide bonds.[1][2] Its primary application is in cosmetology, where it is the active ingredient in "acid" permanent waving lotions, designed to work at a pH closer to that of hair and skin.[2][3][4] The mechanism of action involves the nucleophilic attack of the thiolate form of GMTG on the disulfide bridge, leading to its cleavage and the formation of two new thiol groups. Understanding the intricacies of this mechanism is crucial for its application in fields beyond cosmetology, such as in the controlled reduction of disulfide bonds in therapeutic proteins or for the development of novel biomaterials.

The Core Mechanism of Disulfide Bond Reduction

The reduction of a disulfide bond by a thiol-containing compound like this compound proceeds via a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction (SN2) where a thiolate anion acts as the nucleophile.[5][6] The reaction can be broken down into two main steps:

-

Deprotonation of the Thiol: The thiol group (-SH) of GMTG is in equilibrium with its conjugate base, the thiolate anion (-S⁻). This equilibrium is pH-dependent. For the reaction to proceed, the thiol must be deprotonated to form the more nucleophilic thiolate.[7][8]

-

Nucleophilic Attack: The thiolate anion of GMTG then attacks one of the sulfur atoms of the disulfide bond in the target molecule (e.g., a cysteine residue in a protein). This leads to the formation of a transient mixed disulfide intermediate and the release of one of the original sulfur atoms as a new thiolate anion. This new thiolate can then be protonated to form a thiol.

The overall reaction for the reduction of a disulfide bond (R-S-S-R) by two molecules of GMTG (G-SH) can be summarized as follows:

R-S-S-R + 2 G-SH ⇌ 2 R-SH + G-S-S-G

This reaction is reversible, and the position of the equilibrium is dependent on the concentrations of the reactants and products, as well as their respective reduction potentials.

Chemical Signaling Pathway of Disulfide Reduction

The following diagram illustrates the step-by-step chemical reaction pathway for the reduction of a disulfide bond by this compound.

Quantitative Data

While specific kinetic and thermodynamic data for this compound are not extensively available in peer-reviewed literature, some key properties and general rate constants for thiol-disulfide exchange reactions can be summarized.

| Parameter | Value | Reference / Comments |

| Chemical/Physical Properties | ||

| CAS Number | 30618-84-9 | [9] |

| Molecular Formula | C₅H₁₀O₄S | [9] |

| Molecular Weight | 166.20 g/mol | [10] |

| Appearance | Colorless to pale yellow oily liquid | [9][11] |

| Density | 1.34 g/cm³ | [9] |

| Boiling Point | 218 °C | [9] |

| Melting Point | -10 °C | [9] |

| Water Solubility | 1000 g/L at 20 °C | [12] |

| pKa of Thiol Group | 8.4 at 20 °C | [12] |

| Kinetic Data | ||

| Second-Order Rate Constant (k) | 0.1 - 10 M⁻¹s⁻¹ (at pH 7) | General range for non-catalyzed, intermolecular thiol-disulfide exchange reactions.[5][13] The specific rate for GMTG will depend on the substrate and reaction conditions. |

| Thermodynamic Data | ||

| Reduction Potential | Data not available | The reduction potential of GMTG is not well-documented in the literature. For comparison, the standard reduction potential of glutathione (B108866) is -0.24 V. |

Experimental Protocols

The following section details a representative experimental protocol for the reduction of disulfide bonds in a model protein (e.g., bovine serum albumin, BSA) by this compound, followed by the quantification of the resulting free thiol groups using Ellman's assay.

Reduction of Protein Disulfide Bonds with GMTG

Objective: To reduce the disulfide bonds in a protein sample using GMTG.

Materials:

-

Model protein (e.g., Bovine Serum Albumin, BSA), 10 mg/mL solution in phosphate (B84403) buffer (0.1 M, pH 7.4)

-

This compound (GMTG)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Nitrogen gas source (optional)

-

Incubator or water bath

Procedure:

-

Prepare a 100 mM stock solution of GMTG in 0.1 M phosphate buffer (pH 7.4). As GMTG is an oil, it may require vigorous vortexing or sonication to fully dissolve.

-

In a microcentrifuge tube, add 500 µL of the 10 mg/mL BSA solution.

-

Add the GMTG stock solution to the BSA solution to a final concentration of 10 mM. The final volume should be adjusted with phosphate buffer.

-

(Optional) Gently flush the headspace of the tube with nitrogen gas to minimize oxidation of the thiols by atmospheric oxygen.

-

Incubate the reaction mixture at 37°C for 1 hour with gentle agitation. The incubation time and temperature may need to be optimized depending on the protein and the desired extent of reduction.

-

Proceed immediately to the quantification of free thiols or to an alkylation step to prevent re-oxidation of the newly formed thiols.

Quantification of Free Thiols using Ellman's Assay

Objective: To quantify the concentration of free thiol groups in the protein sample after reduction with GMTG.

Materials:

-

Reduced protein sample from section 4.1

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

-

Cysteine hydrochloride (for standard curve)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare a 4 mg/mL solution of DTNB in the Reaction Buffer.

-

Prepare a series of cysteine standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the Reaction Buffer.

-

-

Sample Preparation:

-

Take an aliquot of the GMTG-reduced protein solution and dilute it with the Reaction Buffer to a final protein concentration suitable for the assay (e.g., 0.1-1.0 mg/mL). It is important to also prepare a blank sample containing the same concentration of GMTG in the reaction buffer without the protein to account for the absorbance of GMTG's thiol group.

-

-

Assay:

-

In a cuvette, add 950 µL of the Reaction Buffer.

-

Add 50 µL of the diluted, reduced protein sample (or cysteine standard, or blank).

-

Add 50 µL of the DTNB solution.

-

Mix gently and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm against a reagent blank (containing buffer and DTNB).

-

-

Calculation:

-

Subtract the absorbance of the GMTG blank from the absorbance of the protein sample.

-

Construct a standard curve of absorbance versus cysteine concentration.

-

Determine the concentration of free thiols in the protein sample from the standard curve. The concentration can also be calculated using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) of the TNB²⁻ product at 412 nm is 14,150 M⁻¹cm⁻¹.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental protocol described above.

Conclusion

This compound is an effective reducing agent for disulfide bonds, operating under near-neutral pH conditions. The core mechanism is a well-understood SN2 thiol-disulfide exchange reaction, which is critically dependent on the pH of the solution due to the requirement of the thiolate anion as the active nucleophile. While specific kinetic and thermodynamic data for GMTG are sparse in the scientific literature, its chemical properties and the general principles of thiol-disulfide exchange provide a solid foundation for its application in various research and development contexts. The provided experimental protocols offer a practical starting point for scientists and researchers looking to utilize GMTG for the controlled reduction of disulfide bonds in proteins and other molecules. Further research into the quantitative aspects of GMTG's reactivity would be beneficial for expanding its applications beyond its current primary use in the cosmetics industry.

References

- 1. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]

- 2. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 3. nbinno.com [nbinno.com]

- 4. glyceryl thioglycolate, 30618-84-9 [thegoodscentscompany.com]

- 5. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic and Kinetic Details of Catalysis of Thiol-Disulfide Exchange by Glutaredoxins and Potential Mechanisms of Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

- 10. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]

- 11. Page loading... [guidechem.com]

- 12. This compound CAS#: 30618-84-9 [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability and Degradation Pathways of Glyceryl Monothioglycolate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceryl monothioglycolate (GMTG), a key ingredient in cosmetic and pharmaceutical formulations, is susceptible to degradation in aqueous environments, primarily through hydrolysis and oxidation. This guide provides a comprehensive overview of the stability of GMTG in aqueous solutions, detailing its principal degradation pathways and the factors influencing its stability. A thorough understanding of these degradation processes is critical for ensuring product quality, efficacy, and safety. This document summarizes available quantitative data, outlines experimental protocols for stability assessment, and visualizes the degradation mechanisms.

Introduction

This compound (CAS No. 30618-84-9) is the monoester of thioglycolic acid and glycerol (B35011). Its thiol group makes it an effective reducing agent, a property leveraged in various applications, most notably in hair care products such as permanent wave and straightening formulations. The stability of GMTG in aqueous-based formulations is a significant concern for formulators, as its degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts. The primary degradation pathways for GMTG in aqueous solutions are hydrolysis of the ester linkage and oxidation of the thiol group. The rates of these reactions are influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Degradation Pathways

The chemical structure of this compound contains two primary functional groups susceptible to degradation in aqueous solutions: the ester linkage and the thiol group.

Hydrolysis

The ester bond in GMTG can be cleaved through hydrolysis, a reaction that is significantly influenced by pH. This process yields glycerol and thioglycolic acid.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently breaks down to form glycerol and the thioglycolate anion. Alkaline hydrolysis of esters is generally a second-order reaction, being first-order with respect to both the ester and the hydroxide ion concentration.[1]

References

Spectroscopic characterization of Glyceryl monothioglycolate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of Glyceryl monothioglycolate (GMTG), a key ingredient in various cosmetic and pharmaceutical formulations. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to illustrate the expected spectroscopic features of the molecule. The methodologies and data presented herein serve as a valuable resource for researchers involved in the analysis, quality control, and formulation development of products containing this compound.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 30618-84-9, Molecular Formula: C₅H₁₀O₄S) is the ester of thioglycolic acid and glycerol (B35011). Its structure contains several key functional groups that give rise to characteristic signals in various spectroscopic analyses: a primary ester, a thiol group, and primary and secondary alcohol moieties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential for confirming its structure and purity.

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the glycerol backbone and the thioglycolate moiety. The chemical shifts are influenced by the electronegativity of adjacent oxygen and sulfur atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.20 | Doublet of Doublets | 1H | -CH₂- (Glycerol C1) |

| ~ 4.10 | Doublet of Doublets | 1H | -CH₂- (Glycerol C1) |

| ~ 3.95 | Multiplet | 1H | -CH- (Glycerol C2) |

| ~ 3.65 | Doublet | 2H | -CH₂- (Glycerol C3) |

| ~ 3.30 | Singlet | 2H | -CH₂- (Thioglycolate) |

| ~ 2.50 | Broad Singlet | 1H | -OH (Glycerol C2) |

| ~ 2.10 | Broad Singlet | 1H | -OH (Glycerol C3) |

| ~ 1.95 | Triplet | 1H | -SH (Thiol) |

Note: Predicted data is generated based on computational models and may vary from experimental values. The multiplicity and integration of the hydroxyl and thiol protons can be affected by the solvent and concentration.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 171.0 | C=O (Ester) |

| ~ 70.0 | -CH- (Glycerol C2) |

| ~ 66.0 | -CH₂- (Glycerol C1) |

| ~ 63.0 | -CH₂- (Glycerol C3) |

| ~ 26.0 | -CH₂- (Thioglycolate) |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).[2] Chloroform is a common first choice for many organic molecules.[3]

-

Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a pipette with a glass wool plug into a clean NMR tube.[1]

-

The final solution depth in the NMR tube should be approximately 4-5 cm.[2]

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

After acquiring the ¹H spectrum, set up and run the ¹³C NMR experiment. This will typically require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.[1]

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Predicted IR Absorption Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O, C-O, and S-H functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohols) |

| 3000 - 2850 | Medium | C-H stretch (alkane) |

| 2600 - 2550 | Weak | S-H stretch (thiol) |

| 1750 - 1735 | Strong | C=O stretch (ester) |

| 1250 - 1000 | Strong | C-O stretch (ester and alcohols) |

Note: Predicted data is generated based on computational models and may vary from experimental values.

Experimental Protocol for IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[4] These materials are used because they are transparent to infrared radiation.[5]

-

Place one to two drops of the liquid this compound sample onto the surface of one salt plate.[5]

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[4][5]

-

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[4]

Data Acquisition:

-

Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Place the sample holder with the prepared salt plates into the spectrometer's sample compartment.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption bands with the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for a molecule like this compound.[6][7][8]

Predicted Mass Spectrometry Data

The mass spectrum of this compound (Molecular Weight: 166.20 g/mol ) is expected to show the molecular ion peak (or a protonated/adducted molecule) and several characteristic fragment ions.

| Predicted m/z | Possible Fragment Ion | Interpretation |

| 167.037 | [M+H]⁺ | Protonated molecule |

| 189.019 | [M+Na]⁺ | Sodium adduct |

| 149.027 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 93.031 | [C₂H₅O₂S]⁺ | Fragment from the thioglycolate moiety |

| 75.044 | [C₃H₇O₂]⁺ | Fragment from the glycerol backbone |

Note: Predicted data is generated based on computational models and may vary from experimental values. The observed fragments will depend on the ionization technique and energy used.

Experimental Protocol for Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to the solution to promote the formation of protonated molecules ([M+H]⁺) or adducts ([M+Na]⁺), respectively.

Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[7]

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.[6][8]

-

A heated drying gas (e.g., nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.[8]

-

The ions are then guided into the mass analyzer.

-

Acquire the mass spectrum over a suitable m/z range.

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺) to confirm the molecular weight of the compound.

-

If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain structural information. The fragmentation of the precursor ion will yield product ions that correspond to different parts of the molecule.

-

Compare the observed m/z values with the predicted fragmentation pattern to support the structural assignment.

The following diagram illustrates a simplified logical relationship for the interpretation of the spectroscopic data to confirm the structure of this compound.

Caption: Logical flow for structural confirmation using spectroscopic data.

This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is always recommended to obtain experimental data on the specific sample of interest and compare it with reference spectra or data from authenticated standards when available.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. research.reading.ac.uk [research.reading.ac.uk]

- 3. How To [chem.rochester.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

Glyceryl Monothioglycolate (CAS 30618-84-9): A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl monothioglycolate (GMTG), identified by its CAS number 30618-84-9, is a thiol-containing organic compound with significant applications in the cosmetics industry. Primarily, it functions as a reducing agent in "acid" or "hot" permanent wave formulations for hair.[1][2][3] Its ability to cleave disulfide bonds in keratin (B1170402) makes it a cornerstone of chemical hair restructuring processes.[1][2] Beyond its well-established role in cosmetology, GMTG is a notable contact allergen, making it a subject of extensive research in dermatology and immunology.[2][3][4] This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its mechanism of action, associated allergic responses, and relevant experimental protocols. While some sources suggest potential applications as a chelating agent for heavy metal toxicity, this area of research is not well-documented in publicly available scientific literature.

Physicochemical Properties and Commercial Specifications

This compound is the monoester of glycerin and thioglycolic acid.[1] It is a colorless to pale yellow, clear oily liquid with a characteristic faint sulfurous odor.[1] Commercially available GMTG is often a complex reaction mixture rather than a pure substance, with its quality defined by the total sulfhydryl group content.

| Property | Value | Reference |

| CAS Number | 30618-84-9 | |

| Molecular Formula | C5H10O4S | [5] |

| Molecular Weight | 166.20 g/mol | [5] |

| Appearance | Clear, colorless to pale yellow oily liquid | [1] |

| Purity (Commercial Grade) | ≥82.0% to ≥98.0% | [5] |

| Synonyms | Glyceryl thioglycolate, Glycerol monomercaptoacetate, Mercaptoacetic acid glyceryl ester | [2][6] |

Core Research Application: Cosmetology

The primary research and commercial application of this compound is in hair cosmetology, specifically in permanent waving formulations.

Mechanism of Action in Hair Keratin

The shape of hair is determined by the disulfide bonds (-S-S-) within the keratin protein structure.[2] this compound acts as a reducing agent, breaking these disulfide bonds and allowing the hair to be reshaped around a curler or straightening rod. The process is typically heat-activated, which accelerates the chemical reaction.[2]

The chemical reaction involves the transfer of a hydrogen atom from the sulfhydryl group (-SH) of GMTG to the disulfide bond in keratin, resulting in two free thiol groups.

DOT Script for Mechanism of Action in Hair

Mechanism of this compound in Hair Perming

Quantitative Analysis of Disulfide Bond Reduction

The efficacy of a permanent waving treatment can be quantified by measuring the degree of disulfide bond reduction, often expressed as the percentage of cystine converted to cysteine.

| Treatment | Processing Time (min) | Cystine Cleaved (%) | Reference |

| Ammonium Thioglycolate (0.8 N, pH 9.3) | 5 | 13.8 | [7] |

| Ammonium Thioglycolate (0.8 N, pH 9.3) | 20 | 27.3 | [7] |

| Ammonium Thioglycolate (1.0 N, pH 9.2) | 5 | 10.8 | [7] |

| Ammonium Thioglycolate (1.0 N, pH 9.2) | 20 | 20.0 | [7] |

Note: Data for GMTG was not explicitly provided in a comparable format in the search results, but the methodology is applicable.

Core Research Application: Dermatology and Immunology

This compound is a well-documented sensitizer (B1316253) and a leading cause of allergic contact dermatitis (ACD), particularly in occupational settings such as hairdressing.[2][3][4]

Mechanism of Allergic Contact Dermatitis

ACD to GMTG is a Type IV delayed-type hypersensitivity reaction mediated by T-cells.[8] As a small, lipophilic molecule (hapten), GMTG penetrates the skin and binds to endogenous proteins, forming a hapten-protein conjugate. This complex is then recognized as an antigen by Langerhans cells in the epidermis, which process it and present it to naive T-cells in the lymph nodes. This leads to the clonal expansion of antigen-specific T-cells. Upon subsequent exposure, these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the clinical manifestations of dermatitis.[8]

DOT Script for Allergic Contact Dermatitis Signaling Pathway

Simplified Signaling Pathway of GMTG-Induced Allergic Contact Dermatitis

Experimental Protocols

Patch Testing for Allergic Contact Dermatitis

Patch testing is the gold standard for diagnosing ACD to this compound.

Objective: To determine if an individual has a delayed-type hypersensitivity reaction to GMTG.

Materials:

-

This compound (1.0% in petrolatum is a common concentration, though concentrations as low as 0.25% can elicit a reaction).[3]

-

Petrolatum (vehicle).

-

Patch test chambers (e.g., Finn Chambers® on Scanpor® tape).

-

Alcohol swabs.

-

Marker for skin marking.

Procedure:

-

Clean the upper back of the subject with an alcohol swab and allow it to dry.

-

Apply a small amount of the 1.0% GMTG in petrolatum to a patch test chamber.

-

Affix the patch test chamber to the subject's back, ensuring good contact with the skin.

-

Mark the location of the patch test on the skin with a marker.

-

The patch test is left in place for 48 hours. The subject should avoid getting the area wet.

-

After 48 hours, the patch test is removed, and an initial reading is performed.

-

A second reading is typically performed at 72 or 96 hours.

-

Reactions are graded according to the International Contact Dermatitis Research Group (ICDRG) criteria (e.g., +? for doubtful reaction, + for weak positive, ++ for strong positive, +++ for extreme positive).

DOT Script for Patch Testing Workflow

Workflow for a Standard Patch Test for this compound Allergy

HPLC Determination of this compound in Cosmetic Formulations

A reliable method for the quantification of GMTG in cosmetic products is essential for quality control and regulatory compliance.

Objective: To determine the concentration of GMTG in a cosmetic sample using High-Performance Liquid Chromatography (HPLC).

Principle: This method involves a pre-column derivatization of the thiol group in GMTG with ethacrynic acid to form a UV-active adduct, which can then be separated and quantified by reversed-phase HPLC with UV detection.[9]

Materials and Reagents:

-

HPLC system with a UV detector and a reversed-phase C18 column.

-

Ethacrynic acid.

-

Phosphate (B84403) buffer (pH 7.4).

-

Acetonitrile (B52724) (mobile phase component).

-

This compound standard.

-

Cosmetic sample containing GMTG.

Procedure (based on a published method):

-

Sample Preparation: Accurately weigh a portion of the cosmetic sample and dissolve it in a suitable solvent.

-

Derivatization: Mix the sample solution with a solution of ethacrynic acid in a phosphate buffer (pH 7.4). Allow the reaction to proceed at room temperature for approximately 20 minutes.[9]

-

HPLC Analysis:

-

Inject a known volume of the derivatized sample into the HPLC system.

-

Perform chromatographic separation using a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

Detect the GMTG-ethacrynic acid adduct at a wavelength of 273 nm.[9]

-

-

Quantification: Prepare a calibration curve using known concentrations of derivatized GMTG standard. Determine the concentration of GMTG in the sample by comparing its peak area to the calibration curve.

Conclusion

The research applications of this compound are predominantly centered on its role as a reducing agent in hair cosmetology and as a significant contact allergen in dermatology. Its mechanism of action in altering hair structure is well-understood, providing a basis for the formulation of permanent waving products. The immunological response to GMTG, leading to allergic contact dermatitis, has been extensively studied, with patch testing remaining the primary diagnostic tool. The provided experimental protocols offer a foundation for researchers working with this compound. While other potential applications have been anecdotally mentioned, they are not yet supported by robust scientific evidence. Future research may explore safer alternatives to GMTG in hair care or further elucidate the nuances of its allergenic potential.

References

- 1. guidechem.com [guidechem.com]

- 2. dermnetnz.org [dermnetnz.org]

- 3. Permanent wave contact dermatitis: contact allergy to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Irritant contact dermatitis to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biochem-technologies.com [biochem-technologies.com]

- 6. orlandoskindoc.com [orlandoskindoc.com]

- 7. Tizra Reader [library.scconline.org]

- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 9. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Glyceryl Monothioglycolate: A Technical Guide to its Solubility in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceryl monothioglycolate (GMTG), a thioglycolate ester of glycerin, is a key ingredient in various cosmetic and pharmaceutical formulations.[1][2][3][4] Its primary application is in hair care products, specifically in "acid" permanent wave formulations, where it acts as a reducing agent to alter the disulfide bonds in keratin (B1170402).[1][5] Understanding the solubility of GMTG in common laboratory solvents is crucial for product development, formulation optimization, and safety assessments. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and visualizations of relevant chemical processes and workflows.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2,3-dihydroxypropyl 2-sulfanylacetate | |

| CAS Number | 30618-84-9 | [5] |

| Molecular Formula | C5H10O4S | [4][5] |

| Molecular Weight | 166.20 g/mol | [4] |

| Appearance | Colorless to pale yellow viscous liquid | [5] |

| Odor | Faint sulfurous | [5] |

| Boiling Point | 244°C (at 101 325 Pa) | [2][3] |

| Density | 1.315 g/cm³ (at 20°C) | [2][3] |

| pKa | 8.4 (at 20°C) | [2][3] |

Solubility Data

This compound's solubility is dictated by its molecular structure, which includes a hydrophilic glycerol (B35011) backbone and a thiol group. This makes it highly soluble in polar solvents.

| Solvent | Temperature | Solubility ( g/100 mL) | Reference |

| Water | 20°C | 100 | [2][3] |

| Ethanol | - | Soluble | [5] |

| Acetone | - | Data not available | |

| Isopropanol | - | Data not available | |

| Dimethyl Sulfoxide (DMSO) | - | Data not available |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from the OECD Guideline 105 (Flask Method) and best practices for viscous substances.[6][7][8]

Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvents: Water (deionized), Ethanol (95% or absolute), Acetone, Isopropanol, Dimethyl Sulfoxide (analytical grade)

-

Glass flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or titration)

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add about 0.1 g of this compound to 10 mL of the solvent in a flask.

-

Shake vigorously at the desired temperature (e.g., 20°C) for 24 hours.

-

Visually inspect for undissolved solute. This will help in determining the appropriate amount of substance for the definitive test.

-

-

Definitive Test (Flask Method):

-

Add an excess amount of this compound (determined from the preliminary test) to a known volume of the solvent in a flask.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20 ± 0.5°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. For viscous liquids, this may take 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Sample Preparation:

-

Once equilibrium is reached, allow the mixture to stand at the test temperature to let any undissolved this compound settle.

-

To separate the saturated solution from the excess solute, centrifugation is recommended, especially for a viscous substance. Centrifuge at a sufficient speed and duration to achieve clear separation.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible filter to remove any remaining micro-particles.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with the appropriate solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor.

-

-

Reporting:

-

Report the solubility in g/100 mL or other appropriate units.

-

Specify the temperature at which the measurement was conducted.

-

Report the mean of at least three independent determinations.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Chemical Mechanism of Hair Perming

The primary application of this compound is in permanent hair waving. It acts as a reducing agent to break the disulfide bonds (-S-S-) in the keratin protein of hair. This allows the hair to be reshaped. Subsequently, an oxidizing agent (neutralizer) is applied to reform the disulfide bonds in the new configuration, setting the curl.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. This compound CAS#: 30618-84-9 [m.chemicalbook.com]

- 3. This compound | 30618-84-9 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Page loading... [wap.guidechem.com]

- 6. oecd.org [oecd.org]

- 7. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. laboratuar.com [laboratuar.com]

Methodological & Application

Application Notes and Protocols: Reduction of Protein Disulfide Bonds Using Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of disulfide bonds is a critical step in various proteomics and drug development workflows, including protein characterization, refolding, and conjugation. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly employed reducing agents, Glyceryl Monothioglycolate (GMT) presents a potential alternative.[1][2][3] GMT, a thiol-containing molecule, is primarily known for its application in the cosmetics industry for permanent hair waving.[4][5] Its utility in a research setting for the controlled reduction of protein disulfide bonds is an area of growing interest. These application notes provide a comprehensive, albeit theoretical, protocol for the use of GMT in protein disulfide bond reduction, based on the established principles of thiol-mediated reduction.

Chemical Properties and Mechanism of Action

This compound (GMT) is an ester of glycerol (B35011) and thioglycolic acid.[6] The presence of a free thiol (-SH) group allows it to participate in thiol-disulfide exchange reactions. The reduction of a protein disulfide bond by a thiol-containing reducing agent like GMT proceeds via a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and the release of a free thiol. A second thiol molecule then attacks the mixed disulfide, regenerating the protein in its reduced state and forming a disulfide-linked dimer of the reducing agent.

Signaling Pathway Diagram

Caption: Mechanism of protein disulfide bond reduction by this compound.

Quantitative Data Summary

The following table summarizes hypothetical data for the reduction of a model protein (e.g., Bovine Serum Albumin, BSA) using this compound. Note: These values are illustrative and should be determined empirically for each specific protein and experimental condition.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Protein Concentration | 1 mg/mL | 1 mg/mL | 1 mg/mL |

| GMT Concentration | 10 mM | 20 mM | 50 mM |

| Buffer | 100 mM Tris-HCl, pH 8.0 | 100 mM Tris-HCl, pH 8.0 | 100 mM Tris-HCl, pH 8.5 |

| Temperature | 25°C | 37°C | 37°C |

| Incubation Time | 60 min | 60 min | 30 min |

| % Reduction Efficiency | 75% | 95% | 98% |

| Free Thiol Content (nmol/mg protein) | 8.5 | 10.8 | 11.2 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the reduction of protein disulfide bonds using this compound. This protocol is a general guideline and may require optimization for specific applications.

Materials

-

Protein of interest

-

This compound (GMT)

-

Tris-HCl buffer (or other suitable non-thiol-containing buffer)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Ellman's Reagent (DTNB) for free thiol quantification (optional)

-

Desalting column or dialysis tubing for removal of excess reducing agent

Protocol for Protein Disulfide Bond Reduction

-

Buffer Preparation: Prepare a 100 mM Tris-HCl buffer. Adjust the pH to between 8.0 and 8.5 using HCl or NaOH. The efficiency of thiol-based reducing agents is pH-dependent, with higher pH favoring the formation of the reactive thiolate anion.

-

Protein Solution Preparation: Dissolve the protein of interest in the prepared buffer to a final concentration of 1-5 mg/mL.

-

GMT Stock Solution Preparation: Prepare a fresh 1 M stock solution of this compound in the same buffer. Caution: GMT is a known sensitizer (B1316253) and can cause allergic reactions. Handle with appropriate personal protective equipment.[4]

-

Reduction Reaction: Add the GMT stock solution to the protein solution to achieve the desired final concentration (e.g., 10-50 mM). The optimal concentration will depend on the protein and the number of disulfide bonds.

-

Incubation: Incubate the reaction mixture at a controlled temperature. For many proteins, incubation at room temperature (25°C) or 37°C for 30-60 minutes is sufficient. The optimal time and temperature should be determined empirically.

-

Quenching the Reaction (Optional): To stop the reduction reaction at a specific time point, the pH of the solution can be lowered by adding an acidic solution (e.g., acetic acid).

-

Removal of Excess Reducing Agent: It is crucial to remove the excess GMT after reduction, especially for downstream applications like protein conjugation. This can be achieved using a desalting column or through dialysis against a buffer without GMT.

Quantification of Free Thiols (Optional)

The extent of disulfide bond reduction can be quantified by measuring the concentration of free thiol groups using Ellman's Reagent (DTNB).

-

Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).

-

Add Ellman's Reagent to the reduced protein sample (after removal of excess GMT) and to the standards.

-

Measure the absorbance at 412 nm.

-

Calculate the concentration of free thiols in the protein sample by comparing its absorbance to the standard curve.

Experimental Workflow Diagram

Caption: Experimental workflow for protein disulfide bond reduction using GMT.

Conclusion

This compound offers a potential alternative to more common reducing agents for the cleavage of protein disulfide bonds. The provided protocol serves as a foundational guideline for researchers to develop and optimize their specific reduction workflows. Due to the limited availability of specific data for GMT in this application, empirical determination of optimal conditions is essential for successful and reproducible results. As with all chemical reagents, appropriate safety precautions should be taken when handling GMT.

References

- 1. goldbio.com [goldbio.com]

- 2. support.nanotempertech.com [support.nanotempertech.com]

- 3. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]

- 4. dormer.com [dormer.com]

- 5. This compound | 30618-84-9 [chemicalbook.com]

- 6. This compound, technical grade | 30618-84-9 | FG41621 [biosynth.com]

Application Notes and Protocols for Protein Unfolding and Refolding Using Glyceryl Monothioglycolate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide for the use of Glyceryl Monothioglycolate (GMT) in protein unfolding and refolding studies. GMT is not a conventional reagent for this application, and therefore, these protocols are based on the chemical properties of GMT as a thiol-containing reducing agent and by analogy to established protocols for other reducing agents. Extensive empirical optimization is critical for any specific protein of interest.

Application Notes

This compound (GMT) is a thiol-containing molecule primarily used in the cosmetics industry for its ability to reduce disulfide bonds in keratin.[1][2] Its chemical structure, featuring a free sulfhydryl group, suggests its potential as a reducing agent for cleaving protein disulfide bonds in a laboratory setting, a critical step in protein unfolding and refolding studies.

Mechanism of Action: Similar to other monothiols like β-mercaptoethanol, GMT is expected to reduce disulfide bonds through a thiol-disulfide exchange reaction. The thiolate anion of GMT attacks the disulfide bond in a protein, forming a mixed disulfide between GMT and a cysteine residue. A second GMT molecule then attacks this mixed disulfide, releasing the GMT-cysteine adduct and leaving two reduced cysteine residues in the protein.

Potential Advantages and Considerations:

-

Mild Reducing Agent: As a monothiol, GMT is likely a milder reducing agent compared to dithiols like DTT, which may be advantageous for controlling the reduction process.

-

pH Dependence: The reducing activity of thiols is dependent on the concentration of the thiolate anion, which is favored at pH values above the pKa of the thiol group. With a pKa of 8.4, GMT will be most effective at neutral to slightly alkaline pH.[1][3][4]

-

Stability: The stability of GMT solutions, particularly at neutral or alkaline pH where it is most active, should be considered. Freshly prepared solutions are recommended for all experiments.

-

Odor: While potentially less pungent than β-mercaptoethanol, GMT may still have an unpleasant odor, and appropriate handling precautions should be taken.

Applications in Drug Development: The ability to control protein unfolding and refolding is crucial in the development of therapeutic proteins. Misfolded proteins can lead to loss of efficacy and immunogenicity. Investigating different reducing and refolding conditions, including the use of novel reagents like GMT, can aid in optimizing manufacturing processes and developing stable protein formulations.

Experimental Protocols

Protocol 1: Unfolding of a Disulfide-Bonded Protein using this compound

This protocol describes a general procedure for the reductive unfolding of a protein containing disulfide bonds using GMT in the presence of a denaturant.

Materials:

-

Purified protein stock solution

-

This compound (GMT), high purity

-

Guanidine Hydrochloride (GdnHCl) or Urea

-

Tris-HCl buffer (1 M, pH 8.5)

-

EDTA solution (0.5 M)

-

Deionized water

-

Nitrogen gas (optional)

Procedure:

-

Prepare Unfolding Buffer:

-

For a final volume of 10 mL, combine:

-

6 M GdnHCl or 8 M Urea (final concentration)

-

100 mM Tris-HCl, pH 8.5 (final concentration)

-

1 mM EDTA (final concentration)

-

-

Adjust the final volume with deionized water.

-

(Optional) Degas the buffer by bubbling with nitrogen gas for 15-20 minutes to minimize oxidation.

-

-

Prepare GMT Stock Solution:

-

Immediately before use, prepare a 1 M stock solution of GMT in the Unfolding Buffer.

-

Note: Due to the potential for oxidation, it is critical to use a freshly prepared GMT solution.

-

-

Protein Unfolding Reaction:

-

Dilute the protein stock solution into the Unfolding Buffer to a final concentration of 1-5 mg/mL.

-

Add GMT stock solution to the protein solution to achieve the desired final concentration (e.g., 10-100 mM). See Table 1 for suggested starting concentrations.

-

Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For proteins resistant to reduction, incubation at 37°C may be considered.

-

-

Monitor Unfolding:

-

Assess the extent of unfolding using appropriate analytical techniques such as:

-

Reverse-Phase HPLC (RP-HPLC): To separate unfolded from folded species.

-

Circular Dichroism (CD) Spectroscopy: To monitor changes in secondary and tertiary structure.

-

Intrinsic Tryptophan Fluorescence: To observe changes in the local environment of tryptophan residues.

-

-

Table 1: Suggested Starting Concentrations for GMT in Protein Unfolding

| Parameter | Suggested Range | Rationale |

| Protein Concentration | 1 - 5 mg/mL | A common range for unfolding studies. Higher concentrations may increase the risk of aggregation. |

| GMT Concentration | 10 - 100 mM | A typical starting range for monothiol reducing agents. The optimal concentration is protein-dependent and must be determined empirically. |

| Denaturant | 6 M GdnHCl or 8 M Urea | Standard concentrations for achieving complete protein denaturation. |

| pH | 8.0 - 8.5 | Above the pKa of GMT (8.4), favoring the active thiolate form. |

| Temperature | Room Temperature (25°C) | A standard starting point. May be increased to 37°C for more stable proteins. |

| Incubation Time | 2 - 4 hours | Sufficient for reduction with monothiols. May require optimization. |

Protocol 2: Refolding of a Reduced Protein by Removal of GMT and Air Oxidation

This protocol describes a general procedure for refolding a protein that has been unfolded and reduced with GMT. Refolding is initiated by removing the denaturant and reducing agent, allowing for disulfide bond formation through air oxidation.

Materials:

-

Unfolded and reduced protein solution (from Protocol 1)

-

Refolding Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 500 mM L-Arginine, 1 mM EDTA)

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Stir plate and stir bar

Procedure:

-

Prepare for Dialysis:

-

Transfer the unfolded protein solution to a dialysis bag.

-

-

Stepwise Dialysis:

-

Perform a series of dialysis steps against the Refolding Buffer with decreasing concentrations of the denaturant. This gradual removal of the denaturant can help prevent protein aggregation.

-

Step 1: Dialyze against Refolding Buffer containing 3 M GdnHCl (or 4 M Urea) for 4-6 hours at 4°C.

-

Step 2: Dialyze against Refolding Buffer containing 1 M GdnHCl (or 2 M Urea) for 4-6 hours at 4°C.

-

Step 3: Dialyze against Refolding Buffer (no denaturant) for 12-16 hours at 4°C with at least two buffer changes. This step will also remove GMT.

-

-

Air Oxidation:

-

After the final dialysis step, transfer the protein solution to an open container (e.g., a beaker) with a large surface area to facilitate air oxidation.

-

Gently stir the solution at 4°C for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent to promote disulfide bond formation.

-

-

Monitor Refolding:

-

Assess the extent of refolding using appropriate analytical techniques such as:

-

Enzyme Activity Assay: If the protein is an enzyme, measure the recovery of its biological activity.

-

Size Exclusion Chromatography (SEC): To analyze the formation of soluble monomers versus aggregates.

-

Native PAGE: To visualize the correctly folded protein.

-

-

Table 2: Comparison of Common Reducing Agents (for context)

| Reducing Agent | Structure | Typical Concentration | Optimal pH | Advantages | Disadvantages |

| Dithiothreitol (DTT) | Dithiol | 1 - 10 mM | 7.0 - 8.0 | Highly effective, low concentration needed. | Prone to oxidation, interferes with some assays. |

| β-Mercaptoethanol (BME) | Monothiol | 10 - 100 mM | > 8.0 | Inexpensive. | Volatile with a strong odor, requires higher concentrations. |

| TCEP-HCl | Phosphine | 5 - 50 mM | < 8.0 | Odorless, stable, effective over a wide pH range. | Can be more expensive. |

| This compound (GMT) | Monothiol | 10 - 100 mM (Theoretical) | ~ 8.5 | Potentially milder reduction. | Not well-characterized for this application, requires empirical optimization. |

*Theoretical values based on properties as a monothiol.

Visualizations

Caption: Workflow for protein unfolding using GMT.

References

Application of Glyceryl Monothioglycolate in Proteomics Sample Preparation: A Hypothetical Approach

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Glyceryl monothioglycolate (GMT) is a thiol-containing ester known for its capacity to reduce disulfide bonds in proteins.[1] Its primary and well-established application is in the cosmetics industry, particularly in "acid" permanent wave formulations for hair, where it acts by cleaving the disulfide bonds of keratin.[2][3] While not a conventional reagent in proteomics, its fundamental chemical properties as a reducing agent suggest a potential, albeit unexplored, application in proteomics sample preparation for mass spectrometry-based analysis.

The active component of GMT is its sulfhydryl (-SH) group, which participates in a thiol-disulfide exchange reaction to break the disulfide bridges within and between protein chains.[2] This process is crucial in proteomics to unfold proteins, making them more accessible to proteolytic enzymes like trypsin, thereby improving sequence coverage in bottom-up proteomics workflows.

One of the distinguishing features of GMT in its cosmetic application is its use in formulations with a pH range of approximately 6.5 to 8.2, which is milder than traditional alkaline reagents.[2] This near-neutral pH activity could be advantageous in proteomics by potentially minimizing certain side reactions that can occur at higher pH values. However, the efficiency and completeness of protein reduction by GMT in a complex proteome, its compatibility with downstream alkylating agents and enzymes, and its impact on mass spectrometry analysis have not been documented in scientific literature. Therefore, the protocols and data presented here are proposed as a starting point for researchers interested in exploring GMT as an alternative reducing agent and require thorough validation.

Comparative Chemical Properties of Reducing Agents

For researchers considering the use of this compound, a comparison of its known chemical properties with standard proteomics reducing agents such as Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) is provided below. This table summarizes key characteristics to consider for experimental design.

| Property | This compound (GMT) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |

| Molecular Weight | 166.20 g/mol [1] | 154.25 g/mol | 250.19 g/mol (as HCl salt) |

| Chemical Formula | C5H10O4S[1] | C4H10O2S2 | C9H15O6P |

| Optimal pH Range | ~6.5 - 8.2 (in cosmetic use)[2] | 7.0 - 8.5 | < 7.0 (stable over a wider range) |

| Mechanism | Thiol-disulfide exchange[2] | Thiol-disulfide exchange | Phosphine-based reduction |

| Odor | Mild sulfurous[1] | Strong, unpleasant | Odorless |

| Stability | Prone to oxidation | Prone to oxidation, especially at higher pH | More stable to air oxidation |

Experimental Protocols: A Hypothetical Workflow

The following protocols are proposed based on the chemical properties of GMT and standard proteomics sample preparation procedures. These are not validated methods and should be used as a starting point for optimization and validation.

In-Solution Protein Reduction and Alkylation using GMT

This protocol describes a hypothetical procedure for the reduction of disulfide bonds in a protein solution using GMT, followed by alkylation with iodoacetamide (B48618) (IAA).

Materials:

-

Protein extract in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate, pH 7.8)

-

This compound (GMT) solution (1 M stock in water)

-